molecular formula C17H18N4O5 B12904611 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 919482-02-3

7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Katalognummer: B12904611
CAS-Nummer: 919482-02-3
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: ZJDPUIAHFIJLHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 4-oxo-1,4-dihydroquinoline family, characterized by a bicyclic quinoline core with a ketone group at position 2. Key structural features include:

  • Position 3: A nitrile (-CN) group, which enhances electrophilicity and influences binding interactions .
  • Position 6: A nitro (-NO₂) substituent, contributing to electrophilic reactivity and enabling nucleophilic substitution reactions .
  • Position 7: A 3-(morpholin-4-yl)propoxy chain, which improves solubility and pharmacokinetic properties compared to simpler alkoxy groups .
  • Position 4: The 4-oxo-1,4-dihydroquinoline scaffold, a common pharmacophore in kinase inhibitors and acetylcholinesterase (AChE) inhibitors .

Eigenschaften

CAS-Nummer

919482-02-3

Molekularformel

C17H18N4O5

Molekulargewicht

358.3 g/mol

IUPAC-Name

7-(3-morpholin-4-ylpropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H18N4O5/c18-10-12-11-19-14-9-16(15(21(23)24)8-13(14)17(12)22)26-5-1-2-20-3-6-25-7-4-20/h8-9,11H,1-7H2,(H,19,22)

InChI-Schlüssel

ZJDPUIAHFIJLHT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)NC=C(C3=O)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves multiple steps, typically starting with the quinoline core. The synthetic route often includes nitration, hydrolysis, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitro group to an amine.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits potent inhibitory activity against various protein kinases, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These targets are critical in the regulation of cell proliferation and angiogenesis, processes that are often dysregulated in cancer.

Inhibition of EGFR

Research indicates that derivatives of quinoline compounds, including 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, can effectively inhibit EGFR with significant potency. For instance, a related compound demonstrated an IC50 value of 0.12 μM against EGFR, showcasing its potential as a targeted therapy for cancers characterized by EGFR overexpression .

Inhibition of VEGFR

The compound also shows promise as a VEGFR inhibitor. In studies involving quinazoline derivatives, modifications at specific positions led to enhanced activity against VEGFR, with some compounds achieving IC50 values as low as 0.02 μM . This suggests that 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile could be part of a new class of multi-targeted kinase inhibitors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the quinoline scaffold. Electron-withdrawing groups at strategic positions enhance binding affinity and selectivity for the target kinases . For example, modifications involving halogens or alkoxy groups have been shown to significantly increase the inhibitory potency.

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

Preclinical Efficacy Against Tumors

A study published in 2023 evaluated various quinazoline derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited strong cytotoxicity with IC50 values ranging from 0.28 μM to 0.59 μM . These findings support the potential application of 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in therapeutic settings.

Combination Therapies

Another area of interest is the use of this compound in combination therapies. Research has suggested that combining EGFR inhibitors with other agents may enhance therapeutic outcomes in resistant cancer types . This approach could be particularly relevant for tumors that exhibit cross-resistance to single-agent therapies.

Data Summary Table

PropertyValue/Description
Chemical StructureC19H22N4O4
Target KinasesEGFR, VEGFR
IC50 against EGFR~0.12 μM
IC50 against VEGFR~0.02 μM
Preclinical EfficacyEffective against A431 and MCF-7 cell lines
Potential UseCancer therapy; combination therapies

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

The biological and chemical properties of quinoline derivatives are highly dependent on substituent modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Variations and Molecular Properties
Compound Name Position 4 Position 6 Position 7 Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound : 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Oxo (1,4-dihydro) NO₂ 3-(Morpholin-4-yl)propoxy CN C₁₇H₁₇N₅O₅ 395.35* Enhanced solubility, AChE inhibition, selective cytotoxicity
4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile Cl NO₂ 3-(Morpholin-4-yl)propoxy CN C₁₈H₁₈ClN₅O₄ 420.82 Precursor to kinase inhibitors; reduced target specificity vs. target compound
7-Methyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Oxo (1,4-dihydro) NO₂ CH₃ CN C₁₂H₈N₃O₃ 258.21 Lower solubility; unoptimized pharmacokinetics
7-Isopropoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile Oxo (1,4-dihydro) OCH₃ OCH(CH₃)₂ CN C₁₄H₁₄N₂O₃ 258.27 Electron-donating groups reduce electrophilicity; limited bioactivity
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Oxo (1,4-dihydro) Cl CH₃ COOEt C₁₃H₁₂ClNO₃ 265.70 Ester group reduces membrane permeability vs. nitrile

*Calculated based on structural formula.

Mechanistic Insights

  • Morpholinopropoxy Group: The morpholine ring in the target compound enhances solubility and enables hydrogen bonding with biological targets, improving binding affinity and pharmacokinetics .
  • Nitro Group: The NO₂ group at position 6 increases electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., AChE) .
  • Nitrile vs. Ester/Carboxylate : The nitrile group at position 3 improves membrane permeability and metabolic stability compared to ester-containing analogs .

Biologische Aktivität

The compound 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C17H18N4O5
  • Molecular Weight : 346.35 g/mol
  • Key Functional Groups : Nitro group, carbonitrile, morpholine moiety

Research indicates that quinoline derivatives, including this compound, often act as inhibitors of various kinases involved in cell signaling pathways relevant to cancer progression. Specifically, they may inhibit:

  • Epidermal Growth Factor Receptor (EGFR) : Known to play a critical role in the proliferation of cancer cells.
  • Vascular Endothelial Growth Factor (VEGF) : Involved in angiogenesis, which is essential for tumor growth.
  • c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.

In Vitro Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines:

  • Antiproliferative Activity :
    • The compound exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).
    • IC50 values for MCF-7 were reported as low as 6.502 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Kinase Inhibition :
    • The compound has shown promising results as a selective inhibitor of EGFR and c-Met with IC50 values in the low nanomolar range.
    • Docking studies revealed that it forms stable interactions with key residues in the ATP-binding pocket of these kinases, enhancing its inhibitory potency .

Case Studies

A notable case study involved the evaluation of the compound's effects on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size when treated with the compound compared to controls, highlighting its potential as an effective therapeutic agent .

Comparative Efficacy with Other Compounds

To illustrate the efficacy of 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile relative to other quinoline derivatives, a comparison table is provided below:

Compound NameTarget KinaseIC50 (µM)Cell Line Tested
7-[3-(Morpholin-4-yl)propoxy]-6-nitro...EGFR0.72MCF-7
TivozanibVEGFR1.38HUEVEC
SorafenibC-Raf0.33Hep G2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.